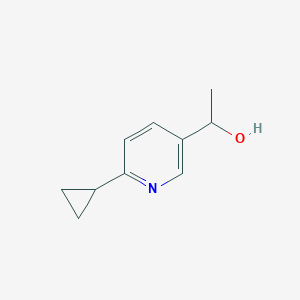
1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C10H13NO It features a cyclopropyl group attached to a pyridine ring, with an ethan-1-ol substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-cyclopropylpyridine with ethyl magnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often require an inert atmosphere and low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: 1-(6-Cyclopropylpyridin-3-yl)ethan-1-one.
Reduction: 1-(6-Cyclopropylpyridin-3-yl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(Pyridin-3-yl)ethan-1-ol: Similar structure but lacks the cyclopropyl group.
1-(6-Bromopyridin-3-yl)ethan-1-ol: Contains a bromine substituent instead of a cyclopropyl group.
1-(6-Cyclopropylpyridin-3-yl)ethan-1-one: The hydroxyl group is oxidized to a ketone.
Uniqueness: 1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific research applications.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
1-(6-cyclopropylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C10H13NO/c1-7(12)9-4-5-10(11-6-9)8-2-3-8/h4-8,12H,2-3H2,1H3 |
InChI 键 |
IHGDOXQHXFNDCV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN=C(C=C1)C2CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



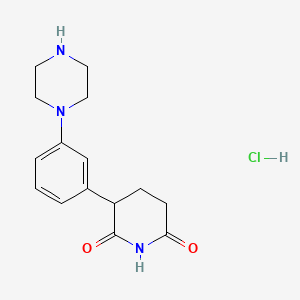


![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)

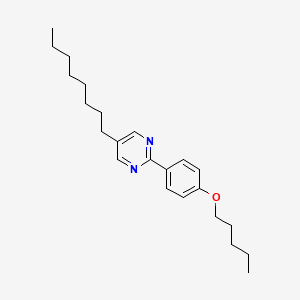
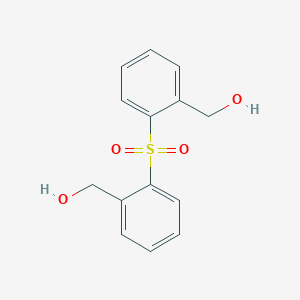
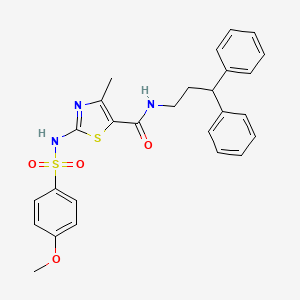

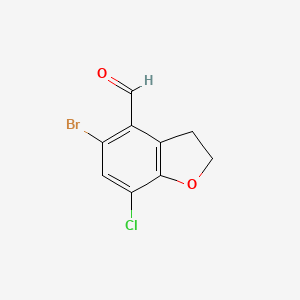
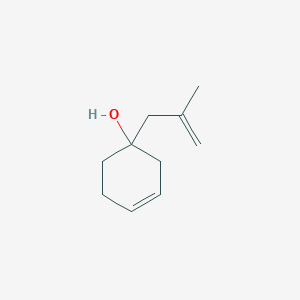
![5-Bromo-7-methylbenzo[D]isothiazole](/img/structure/B13930686.png)
![Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B13930688.png)
